[2-(5-Chlorothiophen-2-yl)morpholin-4-yl]-(6-fluoropyridin-3-yl)methanone
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Overview
Description
[2-(5-Chlorothiophen-2-yl)morpholin-4-yl]-(6-fluoropyridin-3-yl)methanone is a complex organic compound with the molecular formula C14H12ClFN2O2S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(5-Chlorothiophen-2-yl)morpholin-4-yl]-(6-fluoropyridin-3-yl)methanone typically involves multi-step organic reactions. One common method includes the reaction of 5-chlorothiophene-2-carbaldehyde with morpholine under specific conditions to form an intermediate product. This intermediate is then reacted with 6-fluoropyridine-3-carboxylic acid in the presence of a coupling agent to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
[2-(5-Chlorothiophen-2-yl)morpholin-4-yl]-(6-fluoropyridin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine .
Scientific Research Applications
[2-(5-Chlorothiophen-2-yl)morpholin-4-yl]-(6-fluoropyridin-3-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [2-(5-Chlorothiophen-2-yl)morpholin-4-yl]-(6-fluoropyridin-3-yl)methanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved are still under investigation, but it is believed to interact with cellular proteins and disrupt normal cellular functions .
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-morpholin-4-yl-phenylamine: Shares the morpholine and chlorothiophene moieties but lacks the fluoropyridine ring.
Indole derivatives: While structurally different, they share similar biological activities and applications.
Uniqueness
The uniqueness of [2-(5-Chlorothiophen-2-yl)morpholin-4-yl]-(6-fluoropyridin-3-yl)methanone lies in its combination of a morpholine ring, a thiophene ring, and a pyridine ring, which imparts distinct chemical and biological properties not found in other similar compounds .
Properties
IUPAC Name |
[2-(5-chlorothiophen-2-yl)morpholin-4-yl]-(6-fluoropyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O2S/c15-12-3-2-11(21-12)10-8-18(5-6-20-10)14(19)9-1-4-13(16)17-7-9/h1-4,7,10H,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOZWUYVFGQOOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CN=C(C=C2)F)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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